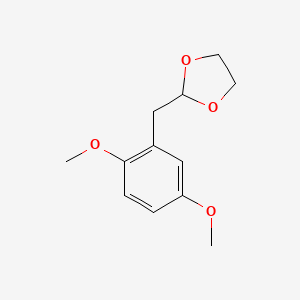

2-(1,3-dioxolan-2-ylméthyl)-1,4-diméthoxybenzène

Vue d'ensemble

Description

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a benzene ring substituted with two methoxy groups

Applications De Recherche Scientifique

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology

Biochemical Probes: Utilized in the development of probes for studying biochemical pathways and enzyme activities.

Medicine

Pharmaceuticals: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry

Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties such as conductivity or biocompatibility.

Mécanisme D'action

Target of Action

It is chemically related to doxofylline , which targets adenosine A1 and A2 receptors .

Mode of Action

Its chemical relative, doxofylline, has a similar mechanism of action to theophylline . It differs from theophylline by the presence of a dioxolone group . Unlike theophylline, Doxofylline has greatly decreased affinity towards adenosine A1 and A2 receptors, which explains its better safety profile .

Pharmacokinetics

Doxofylline, a related compound, has a bioavailability of about 626% . After oral administration, peak plasma levels were reached after one hour . Less than 4% of an orally administered dose is excreted unchanged in the urine . Doxofylline is almost completely metabolized in the liver .

Result of Action

Doxofylline, a related compound, has been shown to be a potent bronchodilator with fewer side effects than theophylline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethoxybenzene and 1,3-dioxolane.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(1,3-dioxolan-2-ylmethyl)-1,4-dimethoxybenzene can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of diols or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Dimethoxybenzene: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.

2-(1,3-Dioxolan-2-ylmethyl)benzene: Similar structure but without the methoxy groups, affecting its reactivity and solubility.

2-(1,3-Dioxolan-2-ylmethyl)-4-methoxybenzene: Contains only one methoxy group, leading to different electronic and steric properties.

Uniqueness

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is unique due to the combination of the dioxolane ring and two methoxy groups, which confer distinct reactivity and solubility characteristics. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Activité Biologique

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is an organic compound characterized by a dioxolane ring attached to a dimethoxy-substituted benzene. Its structural features suggest potential biological activities, particularly due to its relationship with other pharmacologically active compounds, such as doxofylline. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is CHO, with a molar mass of 224.25 g/mol. The compound features a 1,3-dioxolane ring that enhances its reactivity and solubility compared to similar compounds lacking this structure.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molar Mass | 224.25 g/mol |

| IUPAC Name | 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene |

| CAS Number | 898759-24-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various dioxolane derivatives. A related study synthesized several dioxolanes and evaluated their antibacterial and antifungal activities against common pathogens. The findings indicated that many dioxolane derivatives exhibited significant activity against Staphylococcus aureus, Candida albicans, and other bacteria .

Table 2: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Bacteria/Fungus | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | C. albicans | 500 µg/mL |

| Compound C | P. aeruginosa | 750 µg/mL |

| Compound D | E. faecalis | 625 µg/mL |

The studies suggest that the presence of methoxy groups and the dioxolane ring in these compounds contributes to their enhanced biological activity .

Case Studies

A case study involving a series of synthesized dioxolanes demonstrated their effectiveness against bacterial strains associated with respiratory infections. The study reported that certain derivatives showed promising results in vitro, with some achieving MIC values comparable to established antibiotics . This indicates the potential for further development of these compounds into therapeutic agents.

Propriétés

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFCBOEGMNXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645871 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-24-5 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.